

## Pradigastat Sodium and DGAT1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Pradigastat Sodium |           |
| Cat. No.:            | B610186            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Pradigastat sodium** is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1][2] This technical guide provides an in-depth overview of the DGAT1 inhibition pathway by pradigastat, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the underlying biological and experimental frameworks. The information presented is intended to support further research and development in the field of metabolic diseases, particularly those characterized by hypertriglyceridemia.

## Introduction to DGAT1 and its Role in Triglyceride Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides.[3] It catalyzes the final and committed step in the classical monoacylglycerol and glycerol-3-phosphate pathways of triglyceride synthesis by esterifying a fatty acyl-CoA to a diacylglycerol. DGAT1 is highly expressed in the enterocytes of the small intestine, where it plays a critical role in the absorption of dietary fats and the formation of chylomicrons.[1][2] DGAT1 is also expressed in adipose tissue, contributing to the storage of triglycerides.[4]



There are two known DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and share no sequence homology.[5] While both enzymes catalyze the same reaction, they are thought to have distinct physiological roles.[4] DGAT2 is considered the predominant enzyme for overall triglyceride synthesis, while DGAT1 appears to be particularly important for the re-esterification of fatty acids during lipolysis to protect against lipotoxicity.[6] The inhibition of DGAT1, therefore, presents a targeted therapeutic strategy for reducing the absorption and synthesis of triglycerides, particularly in the postprandial state.

### **Pradigastat Sodium: A Selective DGAT1 Inhibitor**

**Pradigastat sodium** (formerly LCQ908) is a selective and orally bioavailable inhibitor of DGAT1.[7] Its mechanism of action is the competitive inhibition of the DGAT1 enzyme, thereby reducing the synthesis of triglycerides in the small intestine. This leads to a decrease in the production and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the circulation.

### **Potency and Selectivity**

Pradigastat is a potent inhibitor of DGAT1 with an in vitro IC50 value of 0.157 μM.[7]

### **Quantitative Data Summary**

The following tables summarize the key pharmacokinetic and pharmacodynamic data for **pradigastat sodium** from clinical studies.

# Table 1: Pharmacokinetic Parameters of Pradigastat in Healthy Overweight or Obese Subjects (Single and Multiple Doses)[1][2]



| Parameter           | Single Dose (1-300 mg) | Multiple Doses (1-25 mg<br>for 14 days)                   |
|---------------------|------------------------|-----------------------------------------------------------|
| Median tmax (hours) | ~10                    | Not explicitly stated, steady-<br>state reached by Day 14 |
| Systemic Exposure   | Dose-dependent         | 10- to 17-fold higher than single dose                    |
| Half-life           | Long                   | Long                                                      |

Table 2: Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS) After 21 Days of

**Treatment[8][9][10]** 

| Dose  | Mean Reduction in Fasting Triglycerides |
|-------|-----------------------------------------|
| 20 mg | 41%                                     |
| 40 mg | 70%                                     |

Table 3: Effect of Pradigastat on Apolipoprotein B48 (ApoB48) in FCS Patients[9]

| Dose            | Effect on Fasting and Postprandial ApoB48 |
|-----------------|-------------------------------------------|
| 20 mg and 40 mg | Significant reduction                     |

### **Experimental Protocols**

This section details the methodologies of key clinical trials investigating the effects of pradigastat.

### First-in-Human Study in Healthy Overweight or Obese Subjects



- Study Design: This was a randomized, placebo-controlled, single- and multiple-dose escalation study.[1][2]
- Participants: Healthy overweight or obese subjects were enrolled.[1][2]
- Single-Dose Cohorts (n=72): Subjects were sequentially randomized to receive single oral doses of pradigastat (1, 3, 10, 30, 100, or 300 mg) or placebo under fasted conditions before breakfast.[1][2]
- Multiple-Dose Cohorts (n=106): Subjects were randomized to receive pradigastat (1, 5, 10, or 25 mg) or placebo once daily before breakfast for 14 days.[1][2]
- Pharmacodynamic Assessment: A high-fat meal test was administered to assess the effect of pradigastat on postprandial triglyceride excursions over 9 hours.[1][2] Plasma levels of glucose, insulin, and glucagon-like peptide-1 (GLP-1) were also measured.[1][2]

### Open-Label Study in Patients with Familial Chylomicronemia Syndrome (FCS)

- Study Design: This was an open-label, non-randomized, sequential treatment period study (ClinicalTrials.gov identifier: NCT01146522).[8][9][10]
- Participants: Six patients with a confirmed diagnosis of FCS were enrolled.[8][9][10]
- Protocol:
  - Run-in Period: Patients followed a very low-fat diet for one week.[8][9][10]
  - Baseline Assessment: Baseline lipid levels, including a low-fat meal tolerance test, were conducted.[8][9][10]
  - Treatment Periods: Patients underwent three consecutive 21-day treatment periods with pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively.[8][9][10]
  - Washout Periods: Each treatment period was separated by a washout period of at least four weeks.[8][9][10]



• Efficacy Assessments: Fasting triglyceride levels were measured weekly. Postprandial triglycerides, ApoB48, and lipoprotein lipid content were also monitored.[8][9][10]

### **Visualizing the Pathways and Workflows**

The following diagrams illustrate the DGAT1 inhibition pathway and the experimental workflow of the FCS clinical trial.



Click to download full resolution via product page

Caption: DGAT1 Inhibition Pathway by Pradigastat in an Enterocyte.





Click to download full resolution via product page

Caption: Workflow of the Open-Label Clinical Trial of Pradigastat in FCS Patients.



### **Metabolism and Drug Interactions**

Pradigastat is primarily metabolized by hepatic glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3.[11][12] It is eliminated mainly through the biliary pathway in the feces.[11][12] Clinical studies have shown that pradigastat has a low potential for drug-drug interactions, with no significant interactions observed with drugs such as atazanavir, probenecid, rosuvastatin, digoxin, and warfarin.[11][12]

### Safety and Tolerability

In clinical trials, pradigastat has been generally safe and well-tolerated.[1][2] The most common adverse events reported were mild and transient gastrointestinal issues.[8][9][10]

### Conclusion

Pradigastat sodium represents a targeted therapeutic approach for managing hypertriglyceridemia by inhibiting DGAT1. Its mechanism of action directly addresses the synthesis of triglycerides in the small intestine, leading to significant reductions in both fasting and postprandial triglyceride levels. The data from clinical trials in healthy volunteers and patients with FCS demonstrate its potential as a novel treatment for this rare and severe metabolic disorder. Further research may explore its utility in other conditions characterized by elevated triglycerides.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism PubMed [pubmed.ncbi.nlm.nih.gov]







- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1
   Inhibitor OAK Open Access Archive [oak.novartis.com]
- 12. jscimedcentral.com [jscimedcentral.com]
- To cite this document: BenchChem. [Pradigastat Sodium and DGAT1 Inhibition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610186#pradigastat-sodium-dgat1-inhibition-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com